5-Benzoylpentan-1-ol
Description
5-Benzoylpentan-1-ol (CAS: Not explicitly provided in evidence) is a secondary alcohol featuring a pentan-1-ol backbone substituted with a benzoyl group (C₆H₅CO-) at the fifth carbon. The benzoyl group introduces significant polarity and reactivity due to the electron-withdrawing nature of the carbonyl moiety. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol (estimated via analogous structures).
Key properties inferred from structural analogs:
- Boiling Point: ~280–300°C (estimated for benzoyl-substituted alcohols).
- Reactivity: Susceptible to nucleophilic attack at the carbonyl group and esterification reactions.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
6-hydroxy-1-phenylhexan-1-one |
InChI |
InChI=1S/C12H16O2/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
PUATWLVUUBATLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 5-Benzoylpentan-1-ol, differing primarily in substituents:
Physicochemical Properties
Key Differences and Implications
Functional Groups: The benzoyl group in this compound increases polarity and reactivity compared to the phenyl group in 5-Phenyl-1-pentanol, making it more suitable for reactions requiring electrophilic sites (e.g., esterification). The benzodioxole-substituted ketone in exhibits enhanced stability due to resonance effects, unlike the alcohol derivatives .
Applications: 5-Phenyl-1-pentanol’s FEMA certification highlights its role in consumer products, whereas this compound’s applications are likely niche or industrial.
Safety :
- Benzoyl derivatives may pose higher handling risks (e.g., sensitization) compared to phenyl-substituted alcohols, though specific data is lacking.
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